![molecular formula C15H14N2OS2 B2985119 5-苯基-3-(丙烷-2-基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 885525-67-7](/img/structure/B2985119.png)

5-苯基-3-(丙烷-2-基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

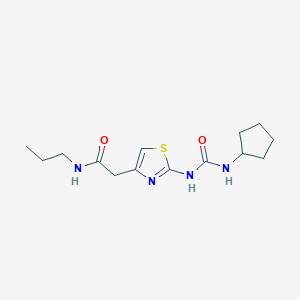

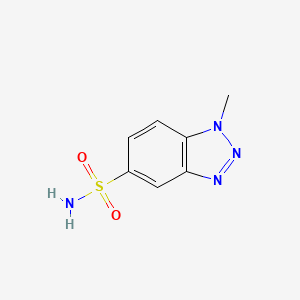

The compound “5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial in the synthesis of DNA, RNA, and many bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and LCMS . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the yield can be determined using gravimetric analysis .科学研究应用

抗菌和抗结核活性

蔡等人(2016 年)对新型噻唑并[3,2-a]嘧啶衍生物的研究,其与噻吩并[2,3-d]嘧啶-4-酮衍生物具有结构相似性,突出了显着的抗菌和抗结核活性。该研究涉及 S-烷基化衍生物的合成,然后进行分子内环化,得到对各种细菌菌株和结核分枝杆菌表现出有效生物活性的化合物 (蔡等人,2016)。

血清素受体拮抗剂

Ivachtchenko 等人(2010 年)合成了 3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶作为有效且选择性的血清素 5-HT6 受体拮抗剂。这些化合物被设计为抑制血清素的功能性细胞反应,对 5-HT6 受体表现出高亲和力和选择性,5-HT6 受体是治疗各种神经系统疾病的很有希望的靶点 (Ivachtchenko 等人,2010)。

抗氧化活性

Kotaiah 等人(2012 年)的一项研究重点是合成 1,3,4-恶二唑标记的噻吩并[2,3-d]嘧啶衍生物,并筛选了它们的体外抗氧化活性。这些化合物表现出显着的自由基清除能力,表明它们具有作为抗氧化剂的潜力 (Kotaiah 等人,2012)。

抗肿瘤活性

Hafez 和 El-Gazzar(2017 年)的研究引入了新的 4-取代噻吩并[3,2-d]嘧啶和噻吩三唑并嘧啶衍生物,对包括 MCF-7、HeLa 和 HCT-116 在内的几种人癌细胞系表现出显着的抗肿瘤活性。一些化合物几乎与广泛使用的化疗药物多柔比星一样活跃,展示了它们在癌症治疗中的潜力 (Hafez 和 El-Gazzar,2017)。

荧光结合研究

孟等人(2012 年)合成了对羟基肉桂酸衍生物,以使用荧光和紫外-可见光谱研究它们与牛血清白蛋白 (BSA) 的结合。这些衍生物,包括一些具有嘧啶-4-酮结构的衍生物,提供了与蛋白质相互作用机制的见解,这对于药物设计和开发至关重要 (孟等人,2012)。

未来方向

The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Therefore, this compound could potentially be explored for similar activities in future studies.

作用机制

Target of Action

Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .

Mode of Action

This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, leading to cell death .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides. This disruption can lead to the cessation of DNA and RNA synthesis, thereby inhibiting cell growth and proliferation .

Result of Action

The inhibition of DHFR and subsequent disruption of nucleotide synthesis can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer.

属性

IUPAC Name |

5-phenyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-9(2)17-14(18)12-11(10-6-4-3-5-7-10)8-20-13(12)16-15(17)19/h3-9H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSOZDIRAREZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)

![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)